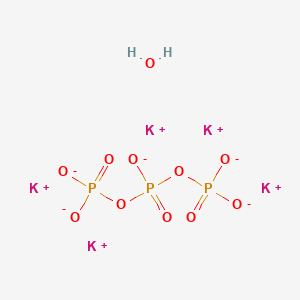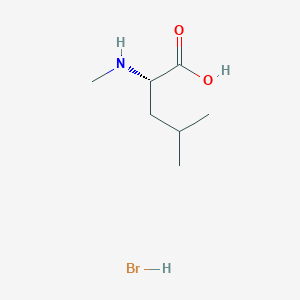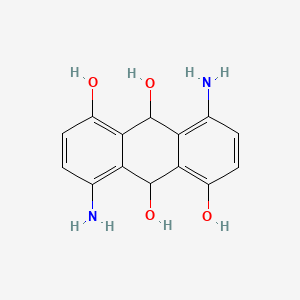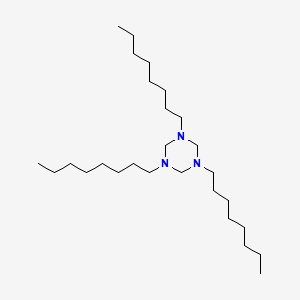
Potassiumtriphosphatehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassiumtriphosphatehydrate is typically synthesized by neutralizing phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The reaction is as follows:
H3PO4+3KOH→K3PO4+3H2O
The resulting potassium phosphate can then be crystallized and hydrated to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced using high-purity phosphoric acid and potassium hydroxide. The reaction is carried out in a controlled environment to ensure the purity of the final product. The mixture is then subjected to crystallization and drying processes to obtain the hydrated form of potassiumtriphosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Potassiumtriphosphatehydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the products are typically substituted phosphates .
Wissenschaftliche Forschungsanwendungen
Potassiumtriphosphatehydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassiumtriphosphatehydrate exerts its effects is primarily through its strong basicity and buffering capacity. It can neutralize acids and maintain pH stability in various chemical and biological systems. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and other cations in solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium phosphate (Na₃PO₄)
- Triammonium phosphate ((NH₄)₃PO₄)
- Tricalcium phosphate (Ca₃(PO₄)₂)
Uniqueness
Potassiumtriphosphatehydrate is unique due to its high solubility in water and its ability to act as a strong base. Unlike trisodium phosphate, it does not introduce sodium ions into the system, making it suitable for applications where sodium content needs to be minimized .
Eigenschaften
Molekularformel |
H2K5O11P3 |
|---|---|
Molekulargewicht |
466.42 g/mol |
IUPAC-Name |
pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate;hydrate |
InChI |
InChI=1S/5K.H5O10P3.H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);1H2/q5*+1;;/p-5 |
InChI-Schlüssel |
UDLOHNCEMDNDGR-UHFFFAOYSA-I |
Kanonische SMILES |
O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)




![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)





